

The Discovery and Development of (R)-SCH 42495: A Neutral Endopeptidase Inhibitor

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Compound of Interest

Compound Name: (R)-SCH 42495

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An In-depth Technical Guide for Researchers and Drug Development Professionals

(R)-SCH 42495 is a potent and selective inhibitor of neutral endopeptidase (NEP), an enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably the atrial natriuretic peptide (ANP). By preventing the breakdown of ANP, **(R)-SCH 42495** enhances the beneficial cardiovascular effects of this peptide, leading to vasodilation and a reduction in blood pressure. This whitepaper provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of **(R)-SCH 42495**, tailored for researchers, scientists, and drug development professionals.

Discovery and Synthesis

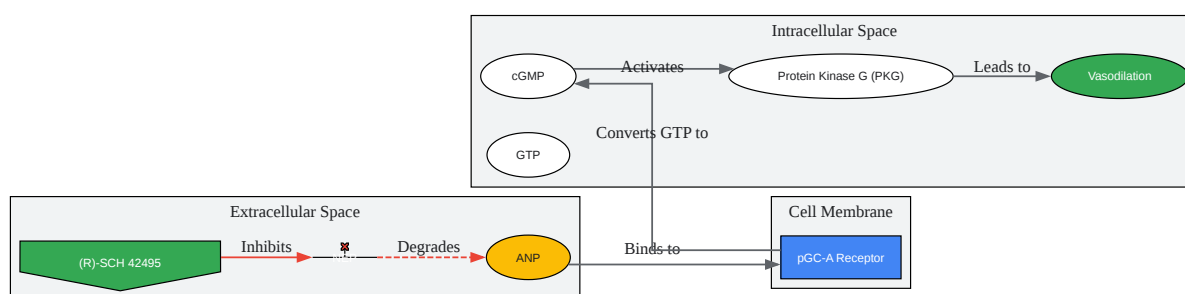
The development of **(R)-SCH 42495** emerged from research programs focused on identifying small molecule inhibitors of neutral endopeptidase as potential therapeutics for cardiovascular diseases, particularly hypertension. While a specific, detailed synthesis protocol for **(R)-SCH 42495** is proprietary and not publicly available in full detail, the general approach to synthesizing such mercaptomethyl-containing peptide analogues typically involves multi-step organic synthesis. This process often includes the coupling of protected amino acid derivatives and the introduction of the key mercaptomethyl functionality. A patent for a similar compound, N-[2-[(acetylthio) methyl]-l-oxo-3-phenylpropyl] glycine phenyl methyl ester, highlights a process that is likely analogous to the synthesis of **(R)-SCH 42495**, involving intermediates such as 2-(benzyl acryloyl amino) acetic acid benzyl ester.^[1] The synthesis is designed to produce the specific (R)-enantiomer, which is crucial for its biological activity.

Mechanism of Action: NEP Inhibition and ANP Signaling

(R)-SCH 42495 exerts its therapeutic effect by inhibiting neutral endopeptidase (NEP), a zinc-dependent metalloprotease.[2][3] NEP is a key enzyme in the catabolism of several vasoactive peptides, including ANP, bradykinin, and angiotensin I and II.[4] The primary therapeutic rationale for NEP inhibition in hypertension is the potentiation of the effects of ANP.[5]

The active di-acid metabolite of the ethyl ester prodrug SCH 42495, SCH 42354, is responsible for the potent inhibition of NEP.[6] By inhibiting NEP, **(R)-SCH 42495** prevents the degradation of ANP, leading to increased circulating levels of this peptide. ANP then binds to its receptor, particulate guanylyl cyclase-A (pGC-A), on the surface of vascular smooth muscle cells.[7][8] This binding activates pGC-A, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7][8][9]

The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG), which in turn leads to a cascade of downstream effects culminating in vasodilation and a reduction in blood pressure.[7]



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Caption: Mechanism of Action of **(R)-SCH 42495**.

Preclinical Development

In Vitro NEP Inhibition

The inhibitory activity of the active metabolite of **(R)-SCH 42495**, SCH 42354, was evaluated in vitro. SCH 42354 demonstrated potent, concentration-dependent displacement of a radioligand from rat renal NEP, with a 50% inhibitory concentration (IC50) of 3.3 ± 0.1 nmol/l.[6]

Table 1: In Vitro NEP Inhibition by SCH 42354

Parameter	Value
IC50	3.3 ± 0.1 nmol/l

Data from a study on rat renal NEP.[6]

Preclinical Pharmacokinetics in Rats

Pharmacokinetic studies in rats after oral administration of **(R)-SCH 42495** at a dose of 30 mg/kg showed rapid and significant inhibition of renal NEP within 30 minutes, with the effect lasting for up to 48 hours.[6] While detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life from this specific study are not available, other preclinical pharmacokinetic studies in rats for similar compounds provide a general understanding of the expected profile. For instance, a novel synthetic trioxane antimalarial compound administered orally to rats showed rapid absorption with a Tmax of 1 hour and a terminal half-life of 10.61 hours.[10] Another study on a different compound in rats reported a half-life of 50.6 minutes following oral administration.[11] These examples illustrate the typical range of pharmacokinetic profiles observed in preclinical rat studies.

Table 2: Preclinical Pharmacokinetics of **(R)-SCH 42495** in Rats (30 mg/kg, oral)

Parameter	Observation
Onset of Action	Rapid inhibition of renal NEP within 30 minutes
Duration of Action	Significant inhibition for up to 48 hours

Data from a study on renal NEP inhibition.[6]

Clinical Development

A multicenter, open-label clinical trial was conducted to investigate the antihypertensive effects and safety of **(R)-SCH 42495** in 27 patients with essential hypertension (WHO Stage I or II).[12]

Experimental Protocol

Inclusion and Exclusion Criteria:

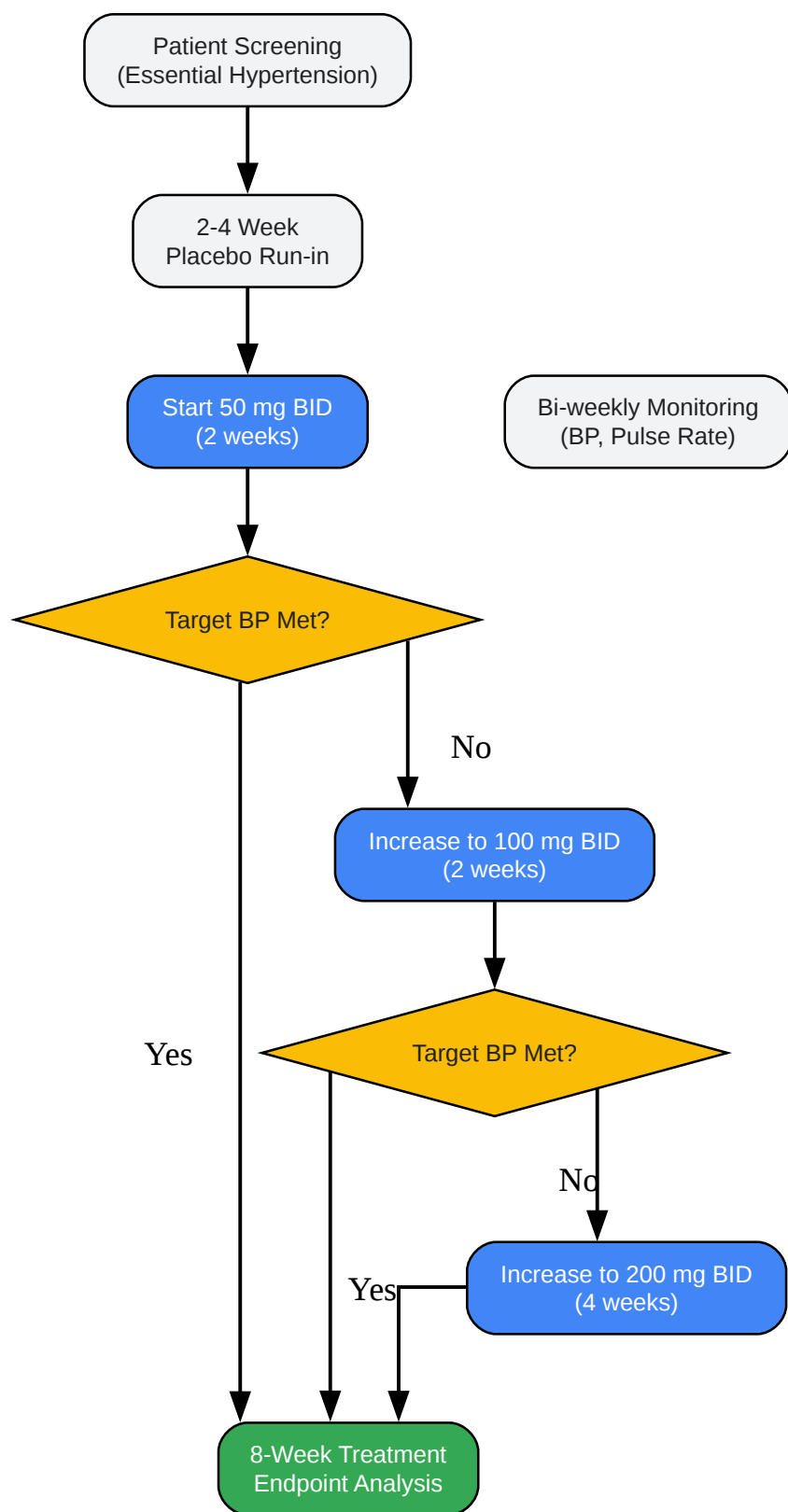
While the specific inclusion and exclusion criteria for this trial are not detailed in the available literature, typical criteria for hypertension trials include age limits, specific blood pressure ranges, and the absence of secondary causes of hypertension or severe comorbidities.[1][13][14][15]

Treatment Protocol:

Following a 2 to 4-week placebo run-in period, patients were started on 50 mg of **(R)-SCH 42495** twice daily.[12] The dose was increased every 2 weeks to 100 mg twice daily and then to 200 mg twice daily if the target blood pressure reduction was not achieved.[12] The total treatment duration was 8 weeks.[12]

Efficacy and Safety Assessments:

Blood pressure and pulse rate were monitored every 2 weeks.[12] Blood chemistry, plasma ANP, and plasma cGMP levels were measured before and after the 8-week treatment period.[12] Plasma levels of cGMP are typically measured using methods like ELISA or radioimmunoassay.[9][16][17][18]



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Caption: Clinical Trial Workflow for (R)-SCH 42495.

Clinical Efficacy and Biomarker Response

Treatment with **(R)-SCH 42495** resulted in a significant reduction in blood pressure from a mean of 171/100 mmHg at baseline to 146/84 mmHg at the end of the 8-week treatment period ($P < .001$).^[12] No significant change in pulse rate was observed.^[12] The efficacy rate increased with dose, with an 80% response rate at the 200 mg twice-daily dose.^[12]

A significant correlation was observed between the increase in plasma ANP levels and the reduction in blood pressure.^[12] Furthermore, the increase in plasma cGMP levels was positively correlated with the increase in plasma ANP levels, confirming the mechanism of action in a clinical setting.^[12]

Table 3: Clinical Efficacy of **(R)-SCH 42495** in Essential Hypertension

Parameter	Baseline	8 Weeks	p-value
Systolic Blood Pressure (mmHg)	171 ± 1	146 ± 3	< 0.001
Diastolic Blood Pressure (mmHg)	100 ± 1	84 ± 2	< 0.001

Data are presented as mean ± SEM.^[12]

Table 4: Dose-Dependent Efficacy of **(R)-SCH 42495**

Dose (twice daily)	Efficacy Rate
50 mg	44%
100 mg	60%
200 mg	80%

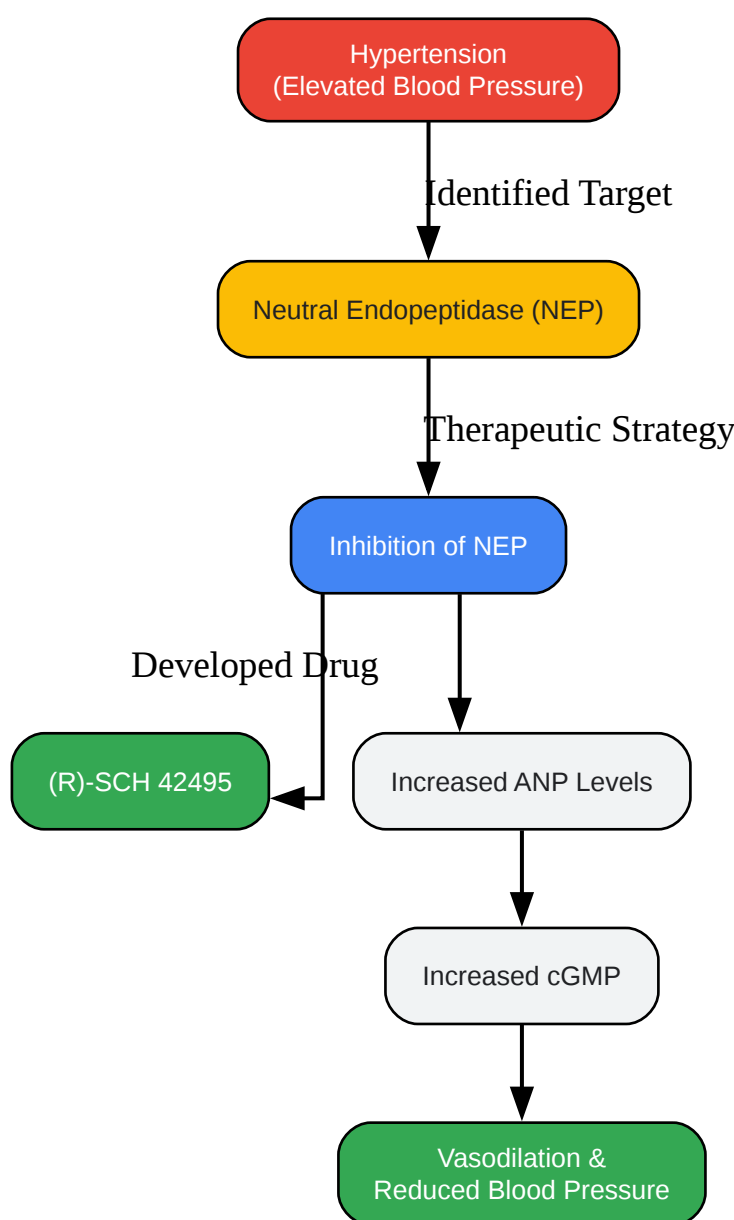
Efficacy evaluated in patients treated for at least 4 weeks.^[12]

Safety and Tolerability

Adverse reactions, including headaches and palpitations, were reported in 22.2% of patients, leading to treatment discontinuation in five individuals.[12]

Logical Framework for NEP Inhibition as a Therapeutic Strategy

The development of **(R)-SCH 42495** is based on a clear therapeutic rationale. By targeting a key enzyme in the regulation of cardiovascular homeostasis, NEP inhibitors offer a novel approach to managing hypertension.



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Caption: Therapeutic Rationale for NEP Inhibition.

Conclusion

(R)-SCH 42495 is a novel neutral endopeptidase inhibitor that has demonstrated significant antihypertensive effects in clinical trials. Its mechanism of action, involving the potentiation of the endogenous ANP-cGMP signaling pathway, provides a targeted approach to blood pressure reduction. The preclinical and clinical data presented in this guide support the continued investigation and development of NEP inhibitors as a valuable class of therapeutic agents for the management of hypertension and other cardiovascular diseases. Further research is warranted to fully elucidate the long-term safety and efficacy profile of **(R)-SCH 42495**.

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